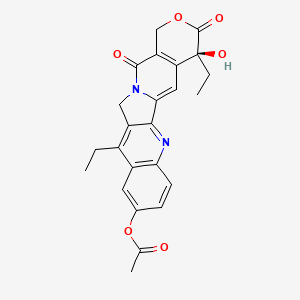

10-O-Acétyl SN-38

Vue d'ensemble

Description

10-O-Acetyl SN-38 is a derivative of 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. It is a potent inhibitor of the enzyme topoisomerase I, which plays a crucial role in DNA replication and transcription. This compound is primarily studied for its potential antitumor activity, as it can interfere with DNA processes and induce cell death.

Applications De Recherche Scientifique

10-O-Acetyl SN-38 has several scientific research applications, including:

Chemistry: It is used as a biochemical tool to study the inhibition of topoisomerase I and its effects on DNA replication and transcription.

Biology: It is used in cell culture studies to investigate its cytotoxic effects on various cancer cell lines.

Medicine: It is being explored as a potential antitumor agent due to its ability to induce cell death in cancer cells.

Industry: It is used in the development of liposome-based drug delivery systems to improve the solubility and stability of SN-38.

Analyse Biochimique

Cellular Effects

It is known that SN-38, the parent compound, has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 10-O-Acetyl SN-38 is not fully understood. It is known that SN-38, the active metabolite of irinotecan, exerts its effects at the molecular level. It is a highly effective cytotoxic topoisomerase I inhibitor . This suggests that 10-O-Acetyl SN-38 may have similar properties.

Temporal Effects in Laboratory Settings

It is known that SN-38 induces metabolic disturbances in the central nervous system .

Dosage Effects in Animal Models

In animal models, the effects of 10-O-Acetyl SN-38 vary with different dosages. For instance, in male mice, the maximum tolerated dose of SN-38 was found to be between 5.0 and 7.5 mg/kg/day .

Metabolic Pathways

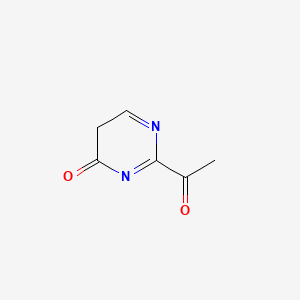

10-O-Acetyl SN-38 is involved in various metabolic pathways. In the central nervous system, it has been found to affect purine metabolism, pyrimidine metabolism, amino acid metabolism, and glyceride metabolism .

Transport and Distribution

It is known that SN-38, the parent compound, is transported and distributed within cells and tissues in a manner that allows for increased affinity to lipid membranes and improved delivery of the drug to tumor sites .

Subcellular Localization

It is known that SN-38, the parent compound, is localized in both the nucleus and cytosol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

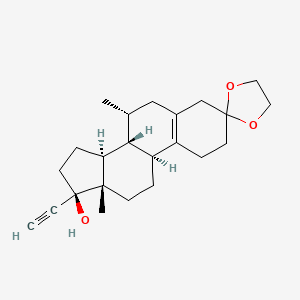

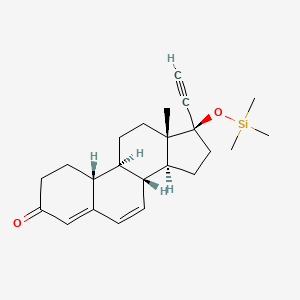

The synthesis of 10-O-Acetyl SN-38 typically involves the acetylation of SN-38 at the 10-O position. This can be achieved by reacting SN-38 with an acetylating agent such as acetic anhydride in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production methods for 10-O-Acetyl SN-38 are not extensively documented. the carrier-deposition method has been used to prepare liposome-entrapped formulations of SN-38, which could be adapted for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

10-O-Acetyl SN-38 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: This reaction can convert the compound into a more reduced form, which may have different properties.

Substitution: This reaction can replace specific functional groups on the compound with other groups, potentially enhancing its activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acetylation of SN-38 results in the formation of 10-O-Acetyl SN-38.

Mécanisme D'action

10-O-Acetyl SN-38 exerts its effects by inhibiting the enzyme topoisomerase I. This enzyme is crucial for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death. The compound’s molecular targets include DNA topoisomerase I, and it interferes with the DNA replication and transcription pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

SN-38: The parent compound of 10-O-Acetyl SN-38, known for its potent topoisomerase I inhibitory activity.

Irinotecan: A prodrug that is metabolized into SN-38 in the body, used in chemotherapy.

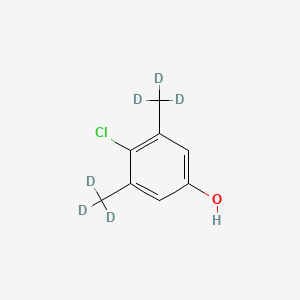

10-O-Acetyl SN-38-d3: A deuterated form of 10-O-Acetyl SN-38, used as a reference material in research.

Uniqueness

10-O-Acetyl SN-38 is unique due to its acetylation at the 10-O position, which enhances its stability and bioactivity compared to SN-38. This modification allows for improved drug delivery and potentially greater therapeutic efficacy.

Propriétés

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O6/c1-4-14-15-8-13(32-12(3)27)6-7-19(15)25-21-16(14)10-26-20(21)9-18-17(22(26)28)11-31-23(29)24(18,30)5-2/h6-9,30H,4-5,10-11H2,1-3H3/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFECOLLKQQDLJK-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740139 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946821-59-6 | |

| Record name | (4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

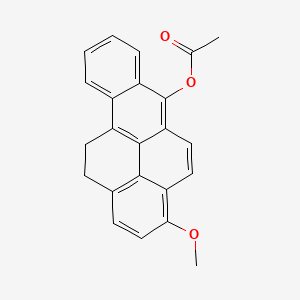

![2',3'-Dihydro-7-methoxy-spiro[isobenzofuran-1(3H),1'-[1H]phenalen]-3-one](/img/structure/B588216.png)

![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)